1-[3-(dimethylamino)propyl]-3-hydroxy-4-{[2-methyl-4-(2-methylpropoxy)phenyl]carbonyl}-5-phenyl-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
1-[3-(dimethylamino)propyl]-3-hydroxy-4-[2-methyl-4-(2-methylpropoxy)benzoyl]-5-phenyl-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by its unique structural features, which include a dimethylamino group, a hydroxy group, and a benzoyl group, among others.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(dimethylamino)propyl]-3-hydroxy-4-[2-methyl-4-(2-methylpropoxy)benzoyl]-5-phenyl-2,5-dihydro-1H-pyrrol-2-one typically involves multiple steps. One common approach is to start with the preparation of the core pyrrol-2-one structure, followed by the introduction of the various substituents through a series of reactions. These reactions may include alkylation, acylation, and reduction steps, each requiring specific reagents and conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactions, automated monitoring, and purification steps such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[3-(dimethylamino)propyl]-3-hydroxy-4-[2-methyl-4-(2-methylpropoxy)benzoyl]-5-phenyl-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The carbonyl groups can be reduced to alcohols or amines.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the benzoyl group may produce a secondary alcohol.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: For its potential biological activity, including antitumor properties.
Medicine: As a candidate for drug development, particularly in the treatment of cancer.
Industry: In the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[3-(dimethylamino)propyl]-3-hydroxy-4-[2-methyl-4-(2-methylpropoxy)benzoyl]-5-phenyl-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in cell proliferation, leading to its potential antitumor effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
1-[3-(dimethylamino)propyl]-3-hydroxy-4-[2-methyl-4-(2-methylpropoxy)benzoyl]-5-phenyl-2,5-dihydro-1H-pyrrol-2-one can be compared with other similar compounds, such as:
Indolin-2-one derivatives: These compounds share a similar core structure and have been studied for their antitumor activity.
Carbodiimides: These compounds are used as activating reagents in amide synthesis and share some structural features with the target compound.
The uniqueness of 1-[3-(dimethylamino)propyl]-3-hydroxy-4-[2-methyl-4-(2-methylpropoxy)benzoyl]-5-phenyl-2,5-dihydro-1H-pyrrol-2-one lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C27H34N2O4 |
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Molecular Weight |
450.6 g/mol |
IUPAC Name |
(4E)-1-[3-(dimethylamino)propyl]-4-[hydroxy-[2-methyl-4-(2-methylpropoxy)phenyl]methylidene]-5-phenylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C27H34N2O4/c1-18(2)17-33-21-12-13-22(19(3)16-21)25(30)23-24(20-10-7-6-8-11-20)29(27(32)26(23)31)15-9-14-28(4)5/h6-8,10-13,16,18,24,30H,9,14-15,17H2,1-5H3/b25-23+ |
InChI Key |
HDNYSPBGIQWELB-WJTDDFOZSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)OCC(C)C)/C(=C\2/C(N(C(=O)C2=O)CCCN(C)C)C3=CC=CC=C3)/O |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(C)C)C(=C2C(N(C(=O)C2=O)CCCN(C)C)C3=CC=CC=C3)O |
Origin of Product |
United States |
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